Mangiferolic acid

Vue d'ensemble

Description

Mangiferolic acid is a natural product found in Abies holophylla, Illicium dunnianum, and other organisms . It is a natural plant xanthonoid polyphenol present mainly in the leaves and bark of Mangifera indica .

Synthesis Analysis

A detailed analysis of the spectroscopic data of the isolated metabolite allowed its identification as mangiferin . Ultrasound- and microwave-assisted extractions and supercritical fluids have been employed to obtain bioactive molecules, such as mangiferin .

Molecular Structure Analysis

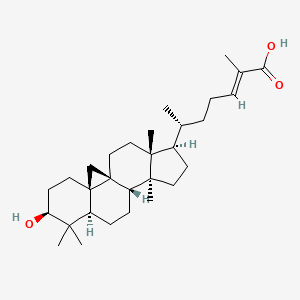

Mangiferolic acid has a molecular formula of C30H48O3 . The structure of mangiferin was established by spectral and X-ray diffraction studies .

Physical And Chemical Properties Analysis

Mangiferolic acid has a molecular weight of 456.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of mangiferolic acid is 456.36034539 g/mol .

Applications De Recherche Scientifique

Antioxidant Activity

Mangiferin has been found to have potent antioxidant properties . It has been shown to have a powerful free radical scavenging activity . This makes it a promising candidate for the prevention of oxidative stress-associated diseases .

Anti-Inflammatory Activity

Mangiferin also exhibits anti-inflammatory effects . This property could potentially be beneficial in the treatment of conditions characterized by inflammation .

Neuroprotective Effects

Research has suggested that Mangiferin may have neuroprotective effects . This could potentially make it useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Cardioprotective Properties

Mangiferin has been found to have cardioprotective properties . This suggests that it could potentially be used in the treatment of cardiovascular disorders .

Nephroprotective Effects

Studies have shown that Mangiferin may have nephroprotective effects . This means it could potentially be used in the treatment of kidney diseases .

Hepatoprotective Activity

Mangiferin has been found to have hepatoprotective activity . This suggests that it could potentially be used in the treatment of liver diseases .

Anti-Diabetic Properties

Mangiferin has been found to have anti-diabetic properties . This suggests that it could potentially be used in the treatment of diabetes .

Anti-Cancer Activity

Research has suggested that Mangiferin may have anti-cancer properties . This could potentially make it useful in the treatment of various types of cancer .

Mécanisme D'action

Target of Action

Mangiferolic acid, a natural plant xanthonoid polyphenol, has been found to interact with a variety of molecular targets. These include NF-ҡB, Nrf2-HO-1, PI3K/Akt, MAPK/TGF-β, SIRT-1, mTOR, AMPK, and PPARγ signaling pathways . These targets play crucial roles in various biological processes, including inflammation, oxidative stress response, cell survival, and metabolism .

Mode of Action

Mangiferolic acid exhibits its therapeutic effects through its interaction with these targets. For instance, it has been found to inhibit the activation of NF-ҡB , a key regulator of inflammatory responses . It also upregulates Nrf2-HO-1 , a critical pathway in the cellular response to oxidative stress . Furthermore, it modulates the PI3K/Akt and MAPK/TGF-β pathways, which are involved in cell survival and proliferation .

Biochemical Pathways

Mangiferolic acid affects several biochemical pathways. Its antioxidant activity is linked to its ability to upregulate the Nrf2-HO-1 pathway, enhancing the cellular defense against oxidative stress . It also modulates lipid metabolism through the upregulation of fatty acid translocase and downregulation of lipogenesis . Additionally, it has been found to inhibit the NLRP3 inflammasome , reducing the production of pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of mangiferolic acid in humans has been studied using high-performance liquid chromatography-mass spectrometry (HPLC–MS) .

Result of Action

The action of mangiferolic acid results in a variety of molecular and cellular effects. Its antioxidant activity helps to neutralize free radicals, reducing oxidative stress . Its anti-inflammatory activity is linked to the inhibition of NF-ҡB and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines . Additionally, it has been found to protect neuronal cells from neuroinflammation .

Action Environment

The action of mangiferolic acid can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulation in micelles

Orientations Futures

Mangiferin has been recognized as a rich source of bioactive compounds with potential pharmaceutical and nutraceutical applications . Future research directions could seek to eliminate the endogenous oxidation of aromatic aldehydes that is observed in the absence of CAR expression by determining and deleting the associated aldehyde dehydrogenases .

Propriétés

IUPAC Name |

(E,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOTEDWAOHQLA-HCJSCJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mangiferolic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the botanical origin of Mangiferolic acid?

A1: Mangiferolic acid is a cycloartane-type triterpene primarily found in the resin of the Mango tree (Mangifera indica). Studies have identified it as a major constituent of propolis from stingless bees, particularly those found in Southeast Asia, where Mango trees are prevalent [, ].

Q2: Can you provide some examples of stingless bee species whose propolis contains Mangiferolic acid?

A2: Research indicates that Mangiferolic acid is present in the propolis of several stingless bee species, including Tetragonula sapiens, Tetragonula laeviceps, Lisotrigona furva, and Geniotrigona thoracica [, , , ].

Q3: What are the potential medicinal properties of Mangiferolic acid?

A3: In vitro studies suggest that Mangiferolic acid possesses promising biological activities:

- α-Glucosidase inhibitory activity: Mangiferolic acid demonstrates significant α-glucosidase inhibitory activity, indicating potential for development as an antidiabetic agent [].

Q4: What is the chemical structure of Mangiferolic acid?

A4: Mangiferolic acid is a pentacyclic triterpenoid belonging to the cycloartane class. Its structure features a carboxylic acid group at C-26 and a double bond between C-24 and C-25 [, , ].

Q5: How is Mangiferolic acid typically isolated and characterized?

A5: Researchers often employ various chromatographic techniques to isolate Mangiferolic acid from natural sources:

- Extraction: Propolis or plant material undergoes extraction, typically using ethanol or other solvents [, , ].

- Chromatographic Separation: Scientists utilize column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to separate Mangiferolic acid from other compounds in the extract [].

- Structure Elucidation: Nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and comparison with existing literature data are common methods for confirming the identity and purity of the isolated Mangiferolic acid [, , ].

Q6: Is there any research on the Structure-Activity Relationship (SAR) of Mangiferolic acid?

A6: Studies investigating the α-glucosidase inhibitory activity of Mangiferolic acid and related cycloartane triterpenes suggest that specific structural features are essential for its activity []:

Q7: Are there any known analytical methods for quantifying Mangiferolic acid?

A7: Researchers have successfully used HPLC methods for both qualitative and quantitative analysis of Mangiferolic acid, particularly in propolis samples. This approach enables the identification and quantification of this compound, aiding in standardization and quality control of propolis and other natural products containing Mangiferolic acid [, ].

Q8: Have any specific chemical markers been identified for propolis containing Mangiferolic acid?

A8: Yes, research suggests that Mangiferolic acid itself, along with other cycloartane triterpenes like mangiferonic acid, ambonic acid, and ambolic acid, can potentially serve as chemical markers for propolis sourced from stingless bees, especially those utilizing Mangifera indica as a resin source [].

Q9: What is the historical context of Mangiferolic acid research?

A9: The initial isolation and structural elucidation of Mangiferolic acid from Mangifera indica bark dates back to the mid-20th century. Over time, research on Mangiferolic acid has expanded to encompass its presence in propolis, its potential biological activities, and its potential applications in medicine and other fields [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.